molecular formula C22H15ClF3N5OS B4314431 4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

Cat. No.: B4314431
M. Wt: 489.9 g/mol
InChI Key: OYIGJZIYLAEZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Diamino-2-[(4-chlorobenzyl)thio]-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Groups: Amination reactions are carried out to introduce the amino groups at the 4 and 7 positions.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with 4-chlorobenzyl chloride.

    Final Functionalization: The trifluoromethyl group is introduced using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4,7-Diamino-2-[(4-chlorobenzyl)thio]-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amino groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of new products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

4,7-Diamino-2-[(4-chlorobenzyl)thio]-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE include other pyrano[2,3-d]pyrimidine derivatives with different substituents These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

4,7-diamino-2-[(4-chlorophenyl)methylsulfanyl]-5-[4-(trifluoromethyl)phenyl]-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N5OS/c23-14-7-1-11(2-8-14)10-33-21-30-18(28)17-16(15(9-27)19(29)32-20(17)31-21)12-3-5-13(6-4-12)22(24,25)26/h1-8,16H,10,29H2,(H2,28,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIGJZIYLAEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CC=C(C=C4)C(F)(F)F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 2
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4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 3
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4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
4,7-DIAMINO-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[4-(TRIFLUOROMETHYL)PHENYL]-5H-PYRANO[2,3-D]PYRIMIDINE-6-CARBONITRILE

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